7,2'-Dihydroxyflavonol is a flavonoid compound characterized by the presence of two hydroxyl groups located at the 7 and 2' positions of its flavone structure. This specific arrangement contributes to its unique biological activities and potential therapeutic applications, particularly in neuroprotection and cellular signaling modulation. The molecular formula of 7,2'-dihydroxyflavonol is C15H12O5, with a molar mass of approximately 284.25 g/mol.
7,2'-Dihydroxyflavonol can be found in various plant species and is often extracted from natural sources. Its presence in certain herbs and fruits has drawn attention for its antioxidant properties and potential health benefits.
7,2'-Dihydroxyflavonol falls under the category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 7,2'-Dihydroxyflavonol specifically is classified as a flavonol due to its structural features.
The synthesis of 7,2'-dihydroxyflavonol can be achieved through several methods, with one notable approach involving the use of commercially available starting materials.
The molecular structure of 7,2'-dihydroxyflavonol features a flavone backbone with hydroxyl groups at the 7 and 2' positions. This specific positioning is crucial for its biological activity.
7,2'-Dihydroxyflavonol undergoes various chemical reactions that can modify its structure and enhance its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction reactions. The specific products formed depend on the reaction conditions and the substituents involved .
The mechanism of action of 7,2'-dihydroxyflavonol primarily revolves around its interaction with cellular receptors.
Studies have shown that modifications to the hydroxyl groups can significantly alter binding affinity and biological activity, highlighting the importance of structural specificity in therapeutic applications.
Relevant data regarding partition coefficients and other physical properties are essential for understanding its behavior in biological systems .
7,2'-Dihydroxyflavonol has garnered interest for its potential applications in various scientific fields:
Flavonoids represent a structurally diverse class of plant-derived polyphenolic compounds demonstrating significant potential for modulating central nervous system function. Their neuropharmacological activities stem from intricate interactions with molecular targets implicated in neuropsychiatric and neurodegenerative pathologies. Among these, bifunctional hydroxylated flavonoids exhibit particularly complex pharmacodynamic profiles, simultaneously engaging multiple receptor systems. For instance, 7,8-dihydroxyflavone functions as a potent TrkB receptor agonist, mimicking BDNF signaling to enhance neuronal survival and synaptic plasticity—mechanisms crucial for cognitive function and neuroprotection [6] [7]. Conversely, structural analogues like 7,4'-dihydroxyflavone demonstrate antagonistic activity at μ-opioid receptors [3], suggesting flavonoid modulation of neurochemical pathways extends beyond neurotrophic systems to include endogenous opioid signaling. This multi-target engagement positions hydroxylated flavonoids as valuable scaffolds for developing novel therapeutic agents addressing the complex pathophysiology of disorders like Alzheimer's disease, Parkinson's disease, and depression, where single-target approaches have shown limited success.
Table 1: Pharmacodynamic Targets of Selected Hydroxylated Flavonoids
Flavonoid | Primary Molecular Targets | Observed Neurobiological Effects |
---|---|---|
7,8-Dihydroxyflavone | TrkB agonism, PDXP inhibition | Enhanced synaptic plasticity, increased PLP levels |
7,4'-Dihydroxyflavone | μ-opioid antagonism, κ/δ-opioid antagonism | Modulation of pain perception, potential neuroprotection |
3,7-Dihydroxyflavone | Not fully characterized | Antioxidant properties inferred from structural class |
7,2'-Dihydroxyflavonol | Theorized: TrkB modulation, Opioid interactions | Predicted: Neuroprotection, Synaptic modulation |
The neuropharmacological profile of a flavonoid is exquisitely sensitive to the position and pattern of its hydroxyl substituents. 7,2'-Dihydroxyflavonol (molecular formula: C₁₅H₁₀O₄; molecular weight: 254.24 g/mol) possesses a distinct substitution pattern characterized by hydroxyl groups at the 7-position on the A-ring and the 2'-position on the B-ring. This arrangement confers unique electronic properties and three-dimensional topography compared to other dihydroxyflavonoids. Contrasting with the extensively studied 7,8-dihydroxyflavone—where adjacent (catechol-like) hydroxyls on the A-ring are critical for high-affinity TrkB binding and antioxidant activity [5] [7]—the meta-oriented hydroxyls of 7,2'-dihydroxyflavonol likely alter its hydrogen-bonding capacity and redox potential. Furthermore, the 2'-hydroxyl position on the B-ring differs significantly from the predominant 3'-, 4'-, or 5'- substitutions seen in compounds like 7,3'-dihydroxyflavone [2] or 7,4'-dihydroxyflavone (FDB001536) [3]. This 2'-OH placement may sterically hinder or promote interactions with specific binding pockets within neurological targets like opioid receptors or neurotransmitter transporters. Computational modeling suggests this unique configuration could influence electron delocalization across the molecule, potentially enhancing stability or altering interaction kinetics with proteins compared to isomers like 7,3'- or 7,4'-dihydroxyflavone [2] [3]. The specific presence of the 4-carbonyl group (characteristic of flavonols) further differentiates it from flavanones or catechins, impacting its chelating properties and potential enzyme inhibitory effects.
Research into dihydroxy-substituted flavonoids has evolved from broad phytochemical characterization towards targeted investigations of structure-activity relationships in neurological contexts. Early work focused primarily on isolation, structural elucidation (using techniques like NMR and mass spectrometry), and documenting the widespread presence of these compounds in plants like alfalfa, broad bean, and fenugreek [3]. The discovery of potent biological activities, particularly the identification of 7,8-dihydroxyflavone as a high-affinity TrkB agonist in 2007 [6], marked a pivotal shift. This finding spurred intense interest in dihydroxyflavones/-flavonols as potential therapeutics for neurodegenerative and psychiatric disorders. Research expanded to explore structural variations, synthesizing and testing analogues like 4’-dimethylamino-7,8-dihydroxyflavone (4’-DMA-7,8-DHF) to enhance pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability [6]. Concurrently, studies on other isomers revealed diverse mechanisms; 7,4'-dihydroxyflavone was identified as a μ-opioid receptor antagonist [3], highlighting that hydroxylation patterns dictate not just potency but also functional outcomes (agonism vs. antagonism). Investigations into 7,2'-dihydroxyflavonol represent a more recent and less explored branch of this research trajectory, driven by the hypothesis that its distinct B-ring hydroxylation confers unique receptor binding capabilities compared to the more common 3' or 4' substituted analogues [1] [2]. Modern research leverages advanced techniques including protein crystallography [7], biolayer interferometry [7], and in vivo microdialysis [6] to dissect precise binding modes and cellular effects, moving beyond phenomenological observations to mechanistic understanding.
Table 2: Key Research Developments in Dihydroxyflavone/Flavonol Neuropharmacology
Timeframe | Key Advancement | Exemplar Compounds | Significance |
---|---|---|---|
Pre-2000s | Phytochemical Isolation & Basic Characterization | Various plant-derived flavonoids | Established natural abundance and basic chemical features |
~2007-2010 | Identification of TrkB Agonism | 7,8-Dihydroxyflavone | Established flavonoids as neurotrophic mimetics |
~2010-2015 | SAR Development & Analogue Synthesis | 4’-DMA-7,8-DHF | Focus on optimizing bioavailability and brain exposure |
~2015-Present | Discovery of Non-TrkB Targets & Mechanisms; Novel Isomers | 7,4'-DHF (Opioid Antag.); PDXP Inhibition by 7,8-DHF [7]; Exploration of 7,2'-DHF | Recognition of multi-target actions; Investigation of lesser-studied substitution patterns |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5